molecular formula C19H10Cl2FN5O B15365209 Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-

Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-

Cat. No.: B15365209
M. Wt: 414.2 g/mol
InChI Key: VUSRPIMIIYIJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile CAS Number: 1007570-83-3 Molecular Formula: C₁₉H₁₀Cl₂FN₅O Structure: This compound features a benzonitrile core substituted with a phenoxy group at position 3, which is further modified with chloro (Cl), fluoro (F), and a pyrazolo[3,4-c]pyridazin-3-ylmethyl moiety. The 6-chloro substituent on the phenoxy ring distinguishes it from analogs.

Properties

Molecular Formula

C19H10Cl2FN5O

Molecular Weight

414.2 g/mol

IUPAC Name

3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile

InChI

InChI=1S/C19H10Cl2FN5O/c20-12-5-10(9-23)6-13(8-12)28-18-15(21)2-1-11(17(18)22)7-16-14-3-4-24-26-19(14)27-25-16/h1-6,8H,7H2,(H,25,26,27)

InChI Key

VUSRPIMIIYIJFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC2=NNC3=C2C=CN=N3)F)OC4=CC(=CC(=C4)C#N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often involves multi-step organic synthesis strategies:

  • Starting Materials: : Key raw materials include benzene derivatives, fluorinated compounds, and pyrazolo[3,4-c]pyridazine scaffolds.

  • Reactions: : Key reactions include nitration, halogenation, and nucleophilic substitution. Catalysts and solvents play crucial roles in enhancing yield and specificity.

  • Conditions: : Controlled temperature and pH conditions are essential to ensure product purity.

Industrial Production Methods

  • Batch Processing: : Typically employed for small-scale production, involving sequential addition of reactants.

  • Continuous Flow Chemistry: : For large-scale production, enhancing efficiency and scalability. This method offers better control over reaction parameters, reducing by-products and increasing yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically using agents like potassium permanganate or chromium trioxide.

  • Reduction: : It can be reduced using agents such as lithium aluminum hydride.

  • Substitution: : The chloro and fluoro groups facilitate nucleophilic and electrophilic substitutions, allowing for diverse chemical transformations.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral media.

  • Reduction: : Lithium aluminum hydride in ether solvents.

  • Substitution: : Nucleophiles like amines or thiols in polar solvents under mild heating.

Major Products

  • Oxidation Products: : Benzaldehyde derivatives.

  • Reduction Products: : Amino derivatives.

  • Substitution Products: : Varied products depending on the nucleophiles used.

Scientific Research Applications

Chemistry

  • Synthesis of Heterocycles: : Its reactive functional groups facilitate the construction of complex heterocyclic compounds.

  • Catalysis: : Used as a ligand in metal-catalyzed reactions, enhancing selectivity and efficiency.

Biology and Medicine

  • Drug Development:

  • Biological Probes: : Used in the synthesis of compounds for biological imaging and diagnostics.

Industry

  • Material Science: : Used in creating polymers with unique properties.

  • Agrochemicals: : Potential in designing new herbicides and pesticides.

Mechanism of Action

The compound's mechanism of action depends on its application:

  • Drug Development: : It interacts with specific molecular targets, altering biological pathways. The pyrazolo[3,4-c]pyridazinyl moiety often plays a crucial role in binding to active sites.

  • Catalysis: : Functions as a ligand, forming complexes with transition metals, thus influencing the catalytic cycle.

Comparison with Similar Compounds

Comparison with Structural Analogs

Primary Analog: Bromo-Substituted Derivative

Compound Name: 3-[6-Bromo-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-5-chlorobenzonitrile CAS Number: Not explicitly provided (DrugBank ID: DB08446) Molecular Formula: C₁₉H₁₀BrClFN₅O Key Differences:

  • Substituent: Bromine (Br) replaces chlorine (Cl) at the 6-position of the phenoxy ring.
  • Biological Activity: Listed in DrugBank as an experimental drug, suggesting preclinical investigation for undisclosed therapeutic targets .
Table 1: Structural and Functional Comparison
Parameter Target Compound (Cl) Bromo Analog (Br)
CAS Number 1007570-83-3 N/A (DrugBank DB08446)
Molecular Formula C₁₉H₁₀Cl₂FN₅O C₁₉H₁₀BrClFN₅O
Halogen (Position 6) Chlorine Bromine
Molecular Weight ~438.7 g/mol ~483.7 g/mol
Pharmacological Status No public data Experimental (DrugBank)

Secondary Analogs: Other Benzonitrile Derivatives

Benzonitrile with Oxadiazole Substituent

Compound Name: 3-[3-(5-Fluoro-2-pyridinyl)-1,2,4-oxadiazol-5-yl]-5-propoxybenzonitrile CAS Number: Not provided Key Differences:

  • Core Modification : Incorporates a 1,2,4-oxadiazole ring and propoxy group instead of pyrazolopyridazine.
Benzonitrile with Methoxyphenoxy Substituent

Compound Name: 3-(3-Chloro-5-methoxyphenoxy)benzonitrile CAS Number: 920035-44-5 Key Differences:

  • Simplified Structure : Lacks the pyrazolopyridazine moiety and fluorine substituent.
  • Applications : Methoxy groups are common in agrochemicals and pharmaceuticals, but this compound’s role is unspecified .

Research Findings and Implications

  • Halogen Effects: The substitution of Cl with Br in the phenoxy ring (Table 1) highlights the tunability of benzonitrile derivatives for optimizing drug-like properties. Bromine’s higher lipophilicity may enhance membrane permeability but could also increase metabolic stability challenges .
  • Safety Considerations : The target compound’s unclassified hazard status contrasts with its bromo analog’s experimental drug designation, implying divergent regulatory trajectories .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves constructing the pyrazolo[3,4-c]pyridazine moiety and coupling it to the substituted phenoxy-benzonitrile core. Key steps include:

  • Heterocycle formation: Use Suzuki-Miyaura coupling for pyridazine ring assembly, as seen in analogous pyrazolo-pyridazine syntheses .
  • Phenoxy linkage: Optimize nucleophilic aromatic substitution (SNAr) conditions (e.g., K₂CO₃ in DMF at 80–100°C) for attaching the fluorinated phenol intermediate .
  • Purification: Employ flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water for high purity .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR (in DMSO-d₆) resolves chloro/fluoro substituents and pyridazine proton environments. Key signals: aromatic protons (δ 7.2–8.5 ppm), benzonitrile (C≡N, δ ~120 ppm in ¹³C) .
  • Mass spectrometry (HRMS): ESI+ mode confirms molecular ion ([M+H]⁺) and isotopic patterns for Cl/F .
  • X-ray crystallography: Resolves steric effects of the pyrazolo-pyridazine group and validates dihedral angles between aromatic rings (e.g., C–O–C linkage ~110°) .

Advanced: How can researchers analyze discrepancies in reported biological activity data for this compound?

Answer:
Contradictions in activity (e.g., kinase inhibition vs. off-target effects) require:

  • Comparative assay standardization: Use consistent kinase panels (e.g., Eurofins KinaseProfiler) and ATP concentrations .
  • Structural validation: Verify compound purity (>95% via HPLC) and confirm binding modes via co-crystallization or molecular docking (e.g., AutoDock Vina) .
  • Meta-analysis: Cross-reference data with analogs (e.g., 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile in ) to identify substituent-dependent trends .

Advanced: What computational strategies predict the binding affinity of this compound with kinase targets?

Answer:

  • Molecular docking: Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with hinge-region residues (e.g., Met793) and halogen bonding with fluoro substituents .
  • MD simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of the pyrazolo-pyridazine group in hydrophobic pockets .
  • Free-energy calculations: Apply MM/GBSA to quantify ΔG binding, prioritizing derivatives with predicted ΔG < -8 kcal/mol .

Advanced: How can structural modifications enhance metabolic stability while retaining activity?

Answer:

  • Pyridazine optimization: Introduce electron-withdrawing groups (e.g., CF₃ at C6) to reduce CYP450-mediated oxidation .
  • Phenoxy substituents: Replace labile methylene groups with cyclopropyl or deuterated analogs to slow oxidative metabolism .
  • Prodrug strategies: Mask the benzonitrile as a tert-butyl carbamate, improving solubility and in vivo stability .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Kinase inhibition: Use ADP-Glo™ assays (Promega) against kinases like JAK2 or BRAF at 1–10 µM compound concentrations .
  • Cytotoxicity: Screen in HEK293 or HepG2 cells via MTT assay (48–72 hr exposure, IC₅₀ determination) .
  • Solubility: Measure kinetic solubility in PBS (pH 7.4) and simulated gastric fluid using nephelometry .

Advanced: What experimental designs address low aqueous solubility in biological assays?

Answer:

  • Co-solvent systems: Use DMSO (≤0.1% v/v) with surfactants (e.g., 0.01% Tween-80) to prevent aggregation .
  • Nanoparticle formulation: Encapsulate in PEG-PLGA nanoparticles (≈150 nm diameter) via solvent evaporation, improving bioavailability .
  • Salt formation: Screen with counterions (e.g., HCl or sodium taurocholate) to enhance dissolution rates .

Basic: How to validate the absence of regioisomeric impurities in the final product?

Answer:

  • HPLC-DAD/MS: Use a C18 column (ACN/water + 0.1% formic acid) to separate regioisomers; monitor for peaks with retention time shifts >0.5 min .
  • 2D NMR (HSQC/HMBC): Confirm connectivity between pyrazolo-pyridazine methylene and phenoxy oxygen .

Advanced: What strategies elucidate the role of fluorine in target engagement?

Answer:

  • ¹⁹F NMR titration: Monitor chemical shift perturbations upon protein binding (e.g., BSA or target kinase) .
  • Isothermal titration calorimetry (ITC): Compare ΔH and Kd values for fluoro vs. non-fluoro analogs .
  • X-ray crystallography: Resolve fluorine-protein interactions (e.g., F…His hydrogen bonds) .

Advanced: How can researchers leverage SAR data from analogous compounds to guide derivative design?

Answer:

  • Substituent mapping: Compare activity of 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- with ’s pyrimidine analogs to identify critical halogen positions .
  • QSAR modeling: Train random forest models on descriptors like ClogP, polar surface area, and H-bond donors .
  • Bioisosteric replacement: Substitute pyridazine with pyrimidine (as in ) to balance potency and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.